3-Amino-3-(4-nitrophenyl)butanoic acid
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Overview
Description
3-Amino-3-(4-nitrophenyl)butanoic acid is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol It is characterized by the presence of an amino group, a nitrophenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-nitrophenyl)butanoic acid typically involves the nitration of a suitable precursor followed by amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-Amino-3-(4-aminophenyl)butanoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: 3-Amino-3-(4-aminophenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(4-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-nitrophenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds and ionic interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-aminophenyl)butanoic acid: Formed by the reduction of the nitro group.
3-Phenylbutanoic acid: Lacks the amino and nitro groups, serving as a precursor in synthesis.
4-Nitrophenylalanine: Contains a similar nitrophenyl group but with a different backbone.
Uniqueness
3-Amino-3-(4-nitrophenyl)butanoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
3-amino-3-(4-nitrophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPLVHWZJYCSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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